8-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 8th position of the tetrahydroisoquinoline ring, which can significantly influence its chemical properties and reactivity .
Mechanism of Action
Target of Action
8-Bromo-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq-based compounds interact with their targets through various mechanisms, including the cyclization of an n-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as pocl3, p2o5, zncl2 to generate 3,4-dihydro isoquinoline derivatives .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
It’s known that thiq-based compounds have a broad range of applications in asymmetric catalysis as chiral scaffolds , which may influence their bioavailability.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may have a wide range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light conditions . Furthermore, the compound’s efficacy may be influenced by the biological environment in which it is used, including the presence of other compounds and the pH of the environment.
Preparation Methods
The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Comparison with Similar Compounds
8-Bromo-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom, resulting in different chemical properties and biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a bromine atom, leading to variations in reactivity and applications.
8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar to the brominated compound but with a chlorine atom, which can affect its chemical behavior and biological effects.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGHUZYXQPIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504986 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75416-51-2 | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75416-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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